tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
CAS No.:
Cat. No.: VC13760875
Molecular Formula: C15H20BrNO3
Molecular Weight: 342.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BrNO3 |
|---|---|
| Molecular Weight | 342.23 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
| Standard InChI Key | UUIDDBRUOCXTAO-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a tert-butoxycarbonyl (Boc) group at the N4 position and a 4-bromophenyl group at the C2 position . The Boc group acts as a protective moiety for the secondary amine, enhancing stability during synthetic reactions . The bromine atom at the para position of the phenyl ring contributes to electronic effects, influencing reactivity in cross-coupling reactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 342.23 g/mol | |
| IUPAC Name | tert-Butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate | |
| Stereochemistry | S-configuration at C2 | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC@HC2=CC=C(C=C2)Br |
Spectroscopic Characterization
The compound’s nuclear magnetic resonance (NMR) spectrum reveals distinct signals for the tert-butyl group (δ ~1.4 ppm for nine protons), the morpholine ring (δ ~3.5–4.0 ppm for four protons), and the aromatic protons (δ ~7.3–7.5 ppm) . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 342.07 (M+H)+, consistent with its molecular formula.
Synthetic Methodologies
Boc Protection Strategies
The synthesis begins with the reaction of (2S)-2-(4-bromophenyl)morpholine with tert-butyl chloroformate in anhydrous dichloromethane, mediated by triethylamine. This step installs the Boc group at the morpholine’s nitrogen, achieving yields of 70–85% under optimized conditions. Alternative methods use carbonyldiimidazole (CDI) or mixed carbonates, though tert-butyl chloroformate remains preferred for its cost-effectiveness .
Stereochemical Control
The S-configuration at C2 is introduced via asymmetric synthesis using chiral auxiliaries or resolution techniques. For example, enzymatic resolution of racemic intermediates with lipases achieves enantiomeric excess (ee) >98% . X-ray crystallography confirms the absolute configuration, as demonstrated in related morpholine derivatives .
Scheme 1: Synthetic Pathway
-
Morpholine Ring Formation: Cyclization of 2-amino-1-(4-bromophenyl)ethanol with epichlorohydrin.
-
Boc Protection: Reaction with tert-butyl chloroformate/TEA in DCM.
-
Purification: Column chromatography (hexane/ethyl acetate, 3:1) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The Boc group enhances stability against hydrolysis at neutral pH, though decomposition occurs under acidic (pH <3) or basic (pH >10) conditions .
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting point of 112–114°C, with thermal decomposition commencing at 220°C. These properties guide storage recommendations (2–8°C under nitrogen).
Pharmaceutical Applications
Kinase Inhibition
The 4-bromophenyl moiety enables Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, a common pharmacophore in kinase inhibitors . For instance, analogs of this compound show submicromolar activity against Bruton’s tyrosine kinase (Btk), a target in autoimmune diseases .
Toll-Like Receptor (TLR) Modulation
Derivatives bearing substituted pyrimidines or benzamides demonstrate TLR7/8/9 antagonism, reducing pro-inflammatory cytokine production in murine models . The bromine atom’s electron-withdrawing effects enhance binding to TLR hydrophobic pockets .
Table 2: Biological Activity of Analogues
Recent Advances and Future Directions
Catalytic Asymmetric Hydrogenation
Recent work employs iridium catalysts with chiral phosphine ligands to synthesize the S-enantiomer with 99% ee, reducing reliance on resolution techniques . Deuteration studies confirm the hydrogenation mechanism proceeds via a monohydride pathway .
Prodrug Development
Esterase-cleavable prodrugs of the compound improve oral bioavailability in preclinical studies. For example, phosphonamidate prodrugs achieve 80% conversion to the active metabolite in hepatic microsomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume